molecular formula C22H20BrNO B3442515 N-(1-benzyl-2-phenylethyl)-2-bromobenzamide

N-(1-benzyl-2-phenylethyl)-2-bromobenzamide

Cat. No. B3442515
M. Wt: 394.3 g/mol
InChI Key: BJYXNHCPNYEHOP-UHFFFAOYSA-N
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Description

N-(1-benzyl-2-phenylethyl)-2-bromobenzamide, commonly known as BPEB, is a chemical compound that has been widely studied for its potential use in scientific research. BPEB is a selective dopamine D1 receptor agonist that has been found to have a number of interesting properties. In

Mechanism of Action

BPEB acts as a selective dopamine D1 receptor agonist, which means that it binds to and activates this receptor in the brain. The dopamine D1 receptor is involved in a number of important physiological processes, including motor control, reward, and cognition. Activation of the dopamine D1 receptor by BPEB leads to an increase in the levels of cyclic AMP (cAMP) in cells, which in turn activates a number of downstream signaling pathways.
Biochemical and Physiological Effects:
BPEB has been found to have a number of interesting biochemical and physiological effects. One of the main effects of BPEB is its ability to increase the release of dopamine in the brain. This can lead to a number of physiological effects, including increased locomotor activity and enhanced cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of BPEB is its high affinity and selectivity for the dopamine D1 receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions. However, one of the limitations of BPEB is its potential toxicity. High doses of BPEB have been found to cause neurotoxicity in animal studies, which may limit its use in certain experiments.

Future Directions

There are a number of potential future directions for research on BPEB. One area of interest is the role of the dopamine D1 receptor in addiction and substance abuse. BPEB may be a useful tool for studying the mechanisms underlying addiction and developing new treatments for substance abuse disorders. Another area of interest is the potential therapeutic use of BPEB in neurological disorders such as Parkinson's disease and schizophrenia. Further research is needed to explore these potential applications of BPEB.
Conclusion:
In conclusion, N-(1-benzyl-2-phenylethyl)-2-bromobenzamide, or BPEB, is a chemical compound that has been widely studied for its potential use in scientific research. BPEB is a selective dopamine D1 receptor agonist that has a number of interesting properties. Its high affinity and selectivity for the dopamine D1 receptor make it a useful tool for studying the role of this receptor in various physiological and pathological conditions. However, its potential toxicity may limit its use in certain experiments. Further research is needed to explore the potential therapeutic applications of BPEB in neurological disorders and substance abuse disorders.

Scientific Research Applications

BPEB has been used in a number of scientific research studies. One of the main applications of BPEB is its use as a selective dopamine D1 receptor agonist. BPEB has been found to have high affinity and selectivity for the dopamine D1 receptor, making it a useful tool for studying the role of this receptor in various physiological and pathological conditions.

properties

IUPAC Name

2-bromo-N-(1,3-diphenylpropan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrNO/c23-21-14-8-7-13-20(21)22(25)24-19(15-17-9-3-1-4-10-17)16-18-11-5-2-6-12-18/h1-14,19H,15-16H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYXNHCPNYEHOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(1,3-diphenylpropan-2-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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